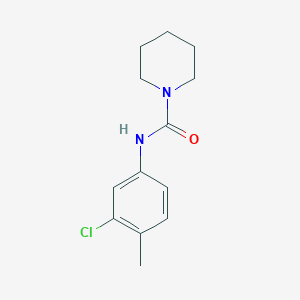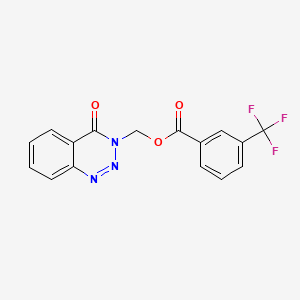
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide, also known as 2-CNE-5-TMB, is an organosulfonamide compound used in scientific research. It is a member of the benzene-1-sulfonamide family, with several distinct chemical and physical properties. This compound has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential applications in organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a reagent for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In biochemistry, it has been used as a substrate for the enzyme carbonic anhydrase, as well as a ligand for metal-ion complexes. In pharmacology, it has been studied for its potential use as a drug for the treatment of certain diseases, such as cancer and diabetes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed to act by binding to the active site of the enzyme carbonic anhydrase, resulting in the inhibition of its activity. It is also thought to act as a ligand for metal-ion complexes, which can affect the activity of certain enzymes and receptors.
Biochemical and Physiological Effects
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme carbonic anhydrase, resulting in decreased levels of carbon dioxide in the bloodstream. It has also been shown to bind to certain metal-ion complexes, which can affect the activity of certain enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. Its relatively low cost and easy availability make it a suitable reagent for organic synthesis and biochemistry experiments. However, its low solubility in water and its instability in the presence of light and oxygen limit its utility in certain applications.
Direcciones Futuras
The potential applications of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide are still being explored. Future research could focus on its use as a drug for the treatment of certain diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Other possible future directions include the development of new synthetic methods for the synthesis of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide and the exploration of its potential applications in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2-phenoxyethyl)-benzene-1-sulfonamide with trifluoromethanesulfonic anhydride. The reaction is conducted in an aprotic solvent, such as dimethylformamide (DMF), at a temperature of 60-80 °C. The resulting product is then purified via column chromatography.
Propiedades
IUPAC Name |
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c16-13-7-6-11(15(17,18)19)10-14(13)24(21,22)20-8-9-23-12-4-2-1-3-5-12/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOXWQUBICEYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{8-[benzyl(propan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419785.png)
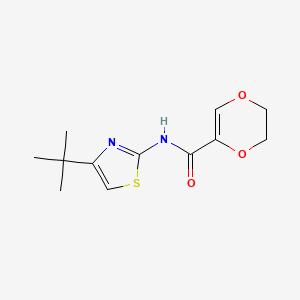

![5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B6419803.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419828.png)
![6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B6419832.png)
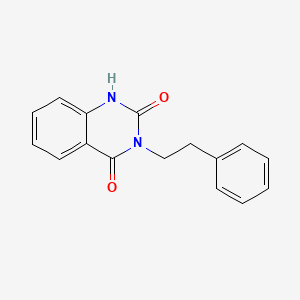
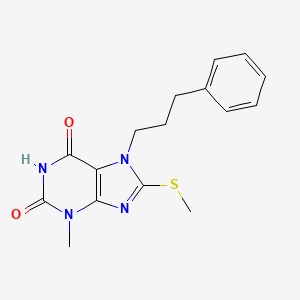
![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419860.png)
![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)
